molecular formula C6H16Cl2N2O B2869833 Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 1909287-86-0

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B2869833
CAS No.: 1909287-86-0
M. Wt: 203.11
InChI Key: WEBVIQPIXQXDPX-KXSOTYCDSA-N
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Description

Rac-(3r,5s)-5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a pyrrolidine-derived compound characterized by a methylamino-methyl substituent at the 5-position and hydroxyl group at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The racemic (rac) designation indicates a 1:1 mixture of (3R,5S) and (3S,5R) enantiomers, which may influence its pharmacological profile compared to enantiopure analogs .

Properties

IUPAC Name

(3R,5S)-5-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-7-3-5-2-6(9)4-8-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVIQPIXQXDPX-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@H](CN1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Substituents: The methylamino group and hydroxyl group are introduced through selective functionalization reactions. This can involve the use of reagents like methylamine and hydroxylating agents under controlled conditions to ensure the correct stereochemistry.

    Purification and Crystallization: The final product is purified through techniques such as recrystallization and chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines, alcohols

    Substitution Products: Varied depending on the nucleophile used

Scientific Research Applications

Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-(3r,5s)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

The table below highlights key structural differences and physicochemical properties of related pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound :
Rac-(3r,5s)-5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride
5-(Methylaminomethyl), 3-OH C₇H₁₆Cl₂N₂O 227.12 (est.) Racemic mixture; dihydrochloride improves solubility
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride 5-Aminomethyl, 3-OH, pyrimidinyl group C₁₀H₁₆Cl₂N₆O 323.18 Pyrimidine moiety enhances hydrogen bonding; enantiopure
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 5-Hydroxymethyl, 3-OH C₅H₁₂ClNO₂ 153.61 Polar substituent increases hydrophilicity; single enantiomer
(3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride 5-Oxadiazolyl, 3-OH C₈H₁₃ClN₃O₂ 205.64 Oxadiazole introduces aromaticity; impacts electronic properties
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride 5-Methyl, 3-OH C₅H₁₂ClNO 137.61 Simpler structure; lower molecular weight

Key Comparative Insights

  • Substituent Effects: Aminomethyl vs. Hydroxymethyl: The methylamino group in the target compound confers basicity (pKa ~9–10) due to the amine, whereas hydroxymethyl analogs (e.g., in ) are more polar but less basic . Steric and Solubility Considerations: The ethyl group in (3r,5s)-5-ethylpyrrolidin-3-ol () introduces steric hindrance, reducing solubility relative to the target compound’s dihydrochloride form .

Biological Activity

Rac-(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with potential applications in pharmacology due to its structural properties and biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : (3R,5S)-5-((methylamino)methyl)pyrrolidin-3-ol dihydrochloride
  • CAS Number : 1909287-86-0
  • Molecular Formula : C6H14N2O·2ClH
  • Molecular Weight : 195.10 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release, particularly influencing the dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects, including anxiolytic and antidepressant-like activities.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
  • Antidepressant Activity : Preliminary findings indicate that it may exhibit antidepressant properties through the enhancement of serotonin levels in the brain.
  • Anxiolytic Properties : The compound has shown potential in reducing anxiety-like behaviors in animal models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduces oxidative stress in neurons
AntidepressantIncreases serotonin levels
AnxiolyticDecreases anxiety-like behaviors

Case Study 1: Neuroprotection

A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal cell death induced by oxidative stress. The results indicated a decrease in markers of apoptosis and an increase in cell viability compared to control groups.

Case Study 2: Antidepressant-Like Effects

In a controlled experiment involving mice subjected to chronic mild stress, the compound exhibited significant antidepressant-like effects as measured by the forced swim test and sucrose preference test. The findings suggest a potential for clinical application in treating depression.

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of this compound. Key findings include:

  • Absorption and Distribution : The compound is rapidly absorbed with peak plasma concentrations occurring within 1 hour post-administration.
  • Metabolism : It undergoes extensive hepatic metabolism with primary metabolites showing similar biological activity.

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